2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H3BrClN It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with bromine in the presence of a catalyst to yield 2-bromo-4-chloropyridine. This intermediate is then reacted with acetonitrile under specific conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloropyridine
- 2,6-Dibromopyridine
- 2,6-Dichloropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H4BrClN2 |
---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-(6-bromo-4-chloropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-4-5(9)3-6(11-7)1-2-10/h3-4H,1H2 |
InChI Key |
AIIDRLNVMXNZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC#N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.